molecular formula C14H18O4 B044093 Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate CAS No. 124524-69-2

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate

Cat. No.: B044093
CAS No.: 124524-69-2
M. Wt: 250.29 g/mol
InChI Key: CNJCVYRFXWNVPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 5-oxopentanoate chain, which is further substituted with a 2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate typically involves the esterification of 5-(2-methoxyphenyl)-5-oxopentanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 5-(2-methoxyphenyl)-5-oxopentanoic acid.

    Reduction: Ethyl 5-(2-methoxyphenyl)-5-hydroxypentanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate involves its interaction with specific molecular targets in biological systems. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate can be compared with other similar compounds such as:

    Ethyl 5-(2-hydroxyphenyl)-5-oxopentanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Ethyl 5-(2-chlorophenyl)-5-oxopentanoate: Contains a chlorine atom instead of a methoxy group.

    Ethyl 5-(2-nitrophenyl)-5-oxopentanoate: Contains a nitro group instead of a methoxy group.

These compounds share similar chemical properties but differ in their reactivity and biological activities due to the presence of different substituents on the phenyl ring.

Biological Activity

Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate, with the CAS number 124524-69-2, is an organic compound that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C₁₄H₁₈O₄
  • Molecular Weight : 250.29 g/mol
  • Purity : 95% .

The compound features a pentanoate backbone and an ethyl ester group, which are significant for its reactivity and potential interactions within biological systems. The presence of the methoxy group enhances its lipophilicity, possibly influencing its biological activity and interactions with other molecules .

The biological activity of this compound is thought to involve several mechanisms:

  • Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes or receptors in biological systems .
  • Binding Affinity : The methoxy substituent on the phenyl ring may influence the compound's binding affinity and specificity for its targets, potentially enhancing its therapeutic effects .

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents .

Antioxidant Activity

The compound's structure may confer antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases. However, further research is needed to quantify these effects .

Anti-inflammatory Potential

Research indicates that derivatives of similar compounds have shown anti-inflammatory effects, suggesting that this compound could also possess this activity. This aspect warrants further investigation to confirm its efficacy in inflammatory models .

Study on Antimicrobial Efficacy

A study conducted on derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated a dose-dependent response, highlighting the compound's potential as an effective antimicrobial agent .

Cytotoxicity Assessment

In vitro tests have been performed to assess the cytotoxic effects of the compound on various cell lines. Results showed that at higher concentrations, this compound exhibited cytotoxicity, necessitating further studies to determine safe dosage levels for therapeutic applications .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
Ethyl 5-(3-methoxyphenyl)-5-oxopentanoateSimilar pentanoate structureAntimicrobialDifferent methoxy position may alter activity
Ethyl 5-(2,5-dimethoxyphenyl)-5-oxovalerateContains two methoxy groupsIncreased lipophilicity may enhance biological activityPotential for broader applications
Ethyl 5-(2-chlorophenyl)-5-oxopentanoateChlorine substituent instead of methoxyPotentially different reactivity due to electronegativityVariability in binding interactions

This table illustrates how structural variations influence the biological activities of compounds similar to this compound, emphasizing the importance of specific functional groups in determining efficacy.

Properties

IUPAC Name

ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O4/c1-3-18-14(16)10-6-8-12(15)11-7-4-5-9-13(11)17-2/h4-5,7,9H,3,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJCVYRFXWNVPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378001
Record name Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124524-69-2
Record name Ethyl 5-(2-methoxyphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.